Apraclonidine dihydrochloride

説明

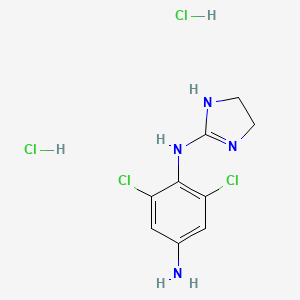

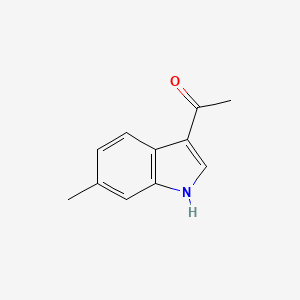

Apraclonidine dihydrochloride is an alpha adrenergic agonist used in ophthalmology . It is a white to off-white powder and is highly soluble in water . Its chemical name is 2-[(4-amino-2,6 dichlorophenyl) imino]imidazolidine monohydrochloride with an empirical formula of C9H11Cl3N4 . It is used in a sterile isotonic solution for topical application to the eye .

Molecular Structure Analysis

The molecular weight of Apraclonidine dihydrochloride is 281.57 . The chemical structure of Apraclonidine dihydrochloride was determined by X-ray analysis . Apraclonidine has a more twisted structure than its related drug of clonidine .

Chemical Reactions Analysis

Apraclonidine is a relatively selective alpha2 adrenergic receptor agonist that stimulates alpha1 receptors to a lesser extent . It has a peak ocular hypotensive effect occurring at two hours post-dosing .

Physical And Chemical Properties Analysis

Apraclonidine is a small molecule with a chemical formula of C9H10Cl2N4 . Its average weight is 245.109 and its monoisotopic weight is 244.028251754 .

科学的研究の応用

Ophthalmic Uses

Apraclonidine is primarily used in the treatment of glaucoma, leveraging its ability to reduce intraocular pressure. Studies have demonstrated its effectiveness in various scenarios:

Treatment of Glaucoma : It's a potent and relatively selective α2-adrenergic receptor agonist, widely expressed in the eye. It helps in reducing intraocular pressure in cases of glaucoma, particularly where intolerance to beta-blockers or miotics is observed, or where traditional therapy is insufficient (Scuderi et al., 2008).

Post-Surgical Applications : Apraclonidine is used to prevent intraocular pressure spikes following anterior segment laser surgery or cataract surgery. It's also effective in reducing ocular hypertonia post-trabeculoretraction using argon laser and posterior capsulotomy using Nd:YAG laser (Raspiller & Berrod, 1992).

Diagnostic Aid : The drug is useful in diagnosing Horner Syndrome due to its selective α2-adrenergic receptor agonistic properties (Scuderi et al., 2008).

Pharmacodynamics and Biochemistry

Research has also focused on understanding the pharmacological properties and crystal structure of Apraclonidine dihydrochloride:

Pharmacodynamics : Apraclonidine hydrochloride enhances aqueous humor outflow and decreases aqueous production by vasoconstriction, thereby effectively managing intraocular pressure in ophthalmic preparations (Definitions, 2020).

Crystal Structure : The crystal structure of Apraclonidine hydrochloride has been determined, showing a more twisted structure compared to clonidine, which impacts its pharmacologic properties (Hirayama, 2013).

Impact on Ocular Blood Flow

Studies have examined the impact of Apraclonidine on ocular blood flow properties, demonstrating significant effects on blood velocity and resistance parameters in ocular arteries:

- Effect on Blood Flow Properties : Topical administration of apraclonidine significantly affects blood velocity and resistance parameters in the ophthalmic artery, demonstrating its local vasoconstrictory effect on anterior segment branches of the ophthalmic artery (Celiker et al., 2009).

Safety And Hazards

Apraclonidine dihydrochloride is very toxic if swallowed and irritating to skin . It also poses a risk of serious damages to eyes . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

特性

IUPAC Name |

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N4.2ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;;/h3-4H,1-2,12H2,(H2,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKICJXKWJUSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apraclonidine dihydrochloride | |

CAS RN |

73217-88-6 | |

| Record name | Apraclonidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073217886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APRACLONIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AVH7Z1L0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1342830.png)